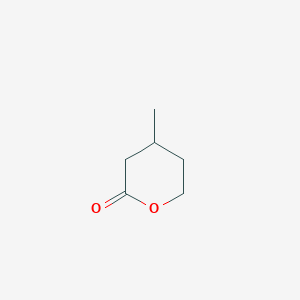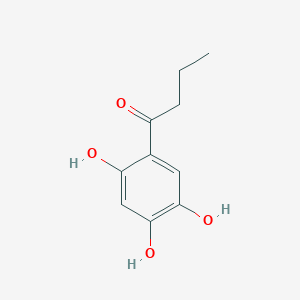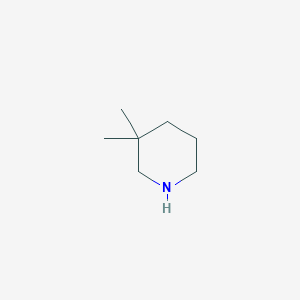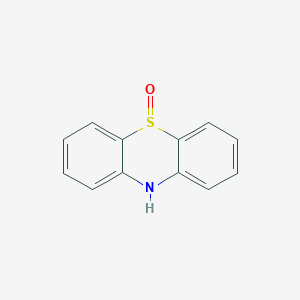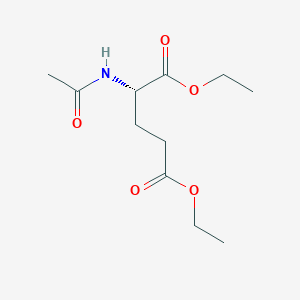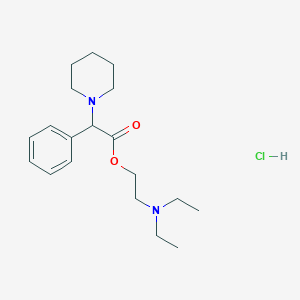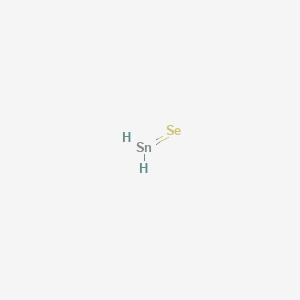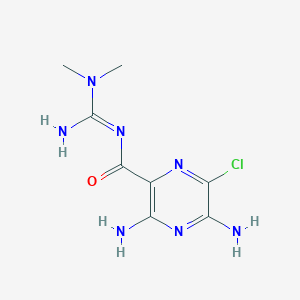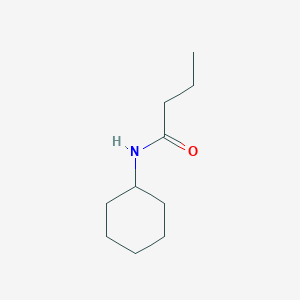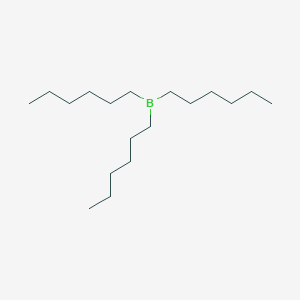
Trihexylborane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihexylborane, also known as THB, is an organoborane compound that has gained significant attention due to its unique chemical properties and potential applications in various fields. THB is a highly reactive compound that readily undergoes chemical reactions with various organic compounds, making it an essential reagent in organic synthesis.
作用机制
Trihexylborane's mechanism of action is based on its ability to undergo chemical reactions with various organic compounds. Trihexylborane's reactivity is due to the presence of a boron atom that has an empty p-orbital, which can accept electrons from other atoms. The boron atom in Trihexylborane can form a covalent bond with an electron-rich atom, such as an alkene or a carbonyl group, resulting in the formation of a new chemical bond.
生化和生理效应
Trihexylborane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Trihexylborane can cause skin irritation and eye damage. Additionally, Trihexylborane has been shown to be toxic to aquatic organisms.
实验室实验的优点和局限性
Trihexylborane has several advantages for lab experiments, including its high reactivity, selectivity, and ease of use. Trihexylborane is a highly reactive compound that can undergo chemical reactions with various organic compounds, making it an essential reagent in organic synthesis. Additionally, Trihexylborane is a selective reagent that can react with specific functional groups, such as alkenes and carbonyl compounds. Trihexylborane is also easy to use and handle, making it a popular reagent in many labs.
However, Trihexylborane also has some limitations for lab experiments. Trihexylborane is air-sensitive and must be handled under an inert atmosphere to prevent oxidation. Additionally, Trihexylborane is highly flammable and must be handled with care to avoid fire hazards.
未来方向
There are several future directions for Trihexylborane research, including its use in the synthesis of new materials, its application in catalysis, and its potential as a bioorthogonal reagent. Trihexylborane can be used to synthesize new materials, such as polymers and nanoparticles, with unique properties and applications. Additionally, Trihexylborane can be used as a catalyst in various chemical reactions, such as the hydroboration of alkenes and the reduction of ketones. Finally, Trihexylborane has the potential to be used as a bioorthogonal reagent, which can selectively react with biomolecules in living systems without interfering with other biological processes.
Conclusion
In conclusion, Trihexylborane is a highly reactive organoborane compound that has numerous scientific research applications, including its use as a reducing agent, a catalyst, and a polymerization initiator. Trihexylborane's mechanism of action is based on its ability to undergo chemical reactions with various organic compounds, resulting in the formation of new chemical bonds. Trihexylborane has several advantages for lab experiments, including its high reactivity, selectivity, and ease of use, but also has some limitations, such as its air-sensitivity and flammability. Finally, Trihexylborane has several future directions for research, including its application in the synthesis of new materials, catalysis, and bioorthogonal chemistry.
合成方法
Trihexylborane can be synthesized through several methods, including the reaction of triethylborane with hexyllithium, the reaction of boron trichloride with hexyllithium, and the reaction of boron tribromide with hexyllithium. The most commonly used method for synthesizing Trihexylborane is the reaction of triethylborane with hexyllithium. This method involves the addition of triethylborane to a solution of hexyllithium in anhydrous ether, followed by the removal of the solvent and purification of the resulting Trihexylborane product.
科学研究应用
Trihexylborane has numerous scientific research applications, including its use as a reducing agent, a catalyst, and a polymerization initiator. Trihexylborane is an effective reducing agent that can reduce various organic compounds, such as carbonyl compounds and alkenes. Additionally, Trihexylborane is a versatile catalyst that can catalyze various chemical reactions, including the hydroboration of alkenes and the reduction of ketones. Trihexylborane is also an effective polymerization initiator that can initiate the polymerization of various monomers, such as styrene and methyl methacrylate.
属性
CAS 编号 |
1188-92-7 |
|---|---|
产品名称 |
Trihexylborane |
分子式 |
C18H39B |
分子量 |
266.3 g/mol |
IUPAC 名称 |
trihexylborane |
InChI |
InChI=1S/C18H39B/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI 键 |
NMHWWOSZMMORNT-UHFFFAOYSA-N |
SMILES |
B(CCCCCC)(CCCCCC)CCCCCC |
规范 SMILES |
B(CCCCCC)(CCCCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



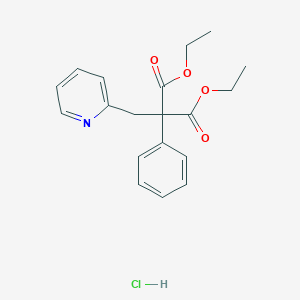
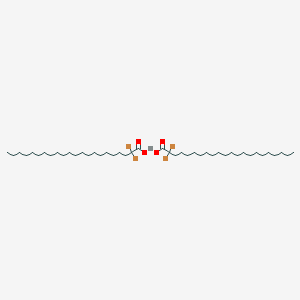
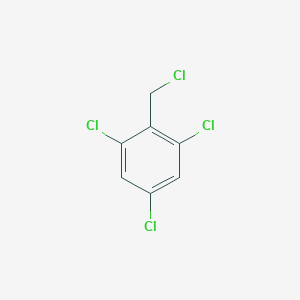
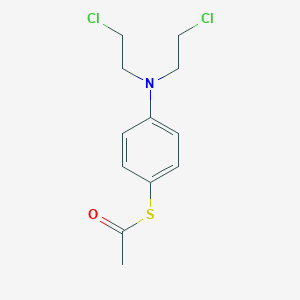
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
